![molecular formula C12H5Cl2NO2S B2632143 6,8-dichloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one CAS No. 73314-32-6](/img/structure/B2632143.png)
6,8-dichloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one
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Description
6,8-dichloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one (DCTB) is one of the many derivatives of the benzoxazinone family of compounds, which has been studied extensively for its medicinal and biological properties. DCTB is a compound that has been used in the synthesis of various drugs and compounds, as well as in the study of various biological pathways. In
Scientific Research Applications
Synthetic Pathways and Chemical Reactions
The compound 6,8-dichloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one is involved in various chemical reactions and synthesis processes. Studies have demonstrated its reactivity with different nucleophiles, leading to the formation of various derivatives. For instance, the compound has been allowed to react with nitrogen nucleophiles like p-toluidine, hydroxylamine hydrochloride, ethanolamine, and glycine, yielding 3-substituted quinazolinones. Similarly, reactions with carbon and sulfur nucleophiles have been reported, highlighting the compound's versatility in chemical synthesis (El-Hashash, Abdel-Rahman, & El-Badry, 2006).
Inhibitory Activity and Enzyme Interaction
Studies have also delved into the biological activity of derivatives of 6,8-dichloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one. Notably, a series of thieno[2,3-d][1,3]oxazin-4-ones synthesized from this compound was evaluated for inhibitory activity toward human leukocyte elastase. These studies demonstrated not only the compound's synthetic versatility but also its potential as a scaffold for developing enzyme inhibitors (Gütschow & Neumann, 1998).
Potential in Drug Development
The compound and its derivatives show potential in drug development due to their diverse chemical behavior and biological activities. The synthesis of various derivatives and the exploration of their biological activities underscore the compound's role in the development of new pharmacologically active agents. This is evidenced by the synthesis and evaluation of 2-(diethylamino)thieno1,3ŏxazin-4-ones for inhibitory activity toward human leukocyte elastase, indicating the potential for developing new therapeutic agents (Gütschow, Kuerschner, Neumann, Pietsch, Löser, Koglin, & Eger, 1999).
Environmental and Ecological Impact
Moreover, the compound's derivatives have been recognized for their ecological roles and bioactivity. Benzoxazinones, a class of compounds associated with 6,8-dichloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one, have been extensively studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. The potential application of these compounds as leads for natural herbicide models highlights the ecological importance and utility of these chemical entities (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
properties
IUPAC Name |
6,8-dichloro-2-thiophen-2-yl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2NO2S/c13-6-4-7-10(8(14)5-6)15-11(17-12(7)16)9-2-1-3-18-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWCYGWRWBFUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one |
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